1-[(6-Methylheptyl)oxy]propan-1-OL
Description
Significance of Alkyl Ethers and Alcohols in Advanced Chemical Synthesis and Materials Science
Alkyl ethers and alcohols are cornerstone compounds in organic chemistry, serving as solvents, reagents, and building blocks for more complex molecules. orgosolver.comallen.in Alcohols, characterized by the hydroxyl (-OH) group, are pivotal in reactions such as esterification and oxidation, and their ability to form hydrogen bonds makes them valuable solvents. latech.edupressbooks.pub Ethers, containing an oxygen atom connected to two alkyl or aryl groups, are generally less reactive and are often used as solvents for a wide array of chemical reactions. allen.inlatech.edu In materials science, the properties of polymers, surfactants, and other advanced materials are often dictated by the presence and nature of ether and alcohol functionalities within their molecular architecture.
Structural Classification and Nomenclature of Branched-Chain Aliphatic Compounds
Aliphatic compounds are organic compounds in which carbon atoms are linked in open chains, which can be either straight or branched. wikipedia.orgyoutube.com The nomenclature of these compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.cancert.nic.in For a branched-chain compound like 1-[(6-Methylheptyl)oxy]propan-1-ol, the name precisely describes its structure. The "propan-1-ol" indicates a three-carbon chain with a hydroxyl group on the first carbon. The "(6-Methylheptyl)oxy" group, attached to the first carbon of the propanol (B110389) chain, is an ether linkage. This substituent consists of a seven-carbon chain (heptyl) with a methyl group on the sixth carbon. This systematic naming ensures unambiguous communication of the exact molecular structure. opentextbc.ca
| Component | Description |
| Propan-1-ol | A primary alcohol with a three-carbon backbone. |
| (6-Methylheptyl)oxy | An ether-linked substituent group. |
| 6-Methylheptyl | A branched seven-carbon alkyl chain. |
Current Research Frontiers and Emerging Areas in the Study of Complex Aliphatic Ethers and Alcohols
Modern research continues to explore the synthesis and application of complex aliphatic ethers and alcohols. A key area of investigation is the development of new catalytic methods for their synthesis, aiming for greater efficiency, selectivity, and sustainability. nih.govresearchgate.net For instance, recent studies have focused on the cross-coupling of different alcohols to form unsymmetrical ethers using novel catalysts. nih.gov In materials science, there is growing interest in creating "smart" materials whose properties can be tuned by incorporating specifically designed ether and alcohol moieties. Furthermore, the role of such compounds in biological systems and their potential as biofuels and green solvents are active areas of research. science.govmdpi.com
Properties
CAS No. |
96663-44-4 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-(6-methylheptoxy)propan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
OVIWKGQDKTZXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Methylheptyl Oxy Propan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for 1-[(6-Methylheptyl)oxy]propan-1-ol
A retrosynthetic analysis of this compound reveals two primary disconnection points around the central ether oxygen. These disconnections suggest two main synthetic pathways, each with its own set of advantages and potential challenges.
The most intuitive disconnection is at the C-O bond of the ether, which is a common strategy in the synthesis of ethers. youtube.comyoutube.comyoutube.comyoutube.com This leads to two key synthons: a 6-methylheptyl cation equivalent and a propan-1-olate anion equivalent, or vice versa. The corresponding synthetic equivalents would be a 6-methylheptyl halide or sulfonate and 1-propanol (B7761284), or 6-methylheptan-1-ol and a propyl halide. Given the SN2 nature of the most common ether synthesis methods, the pathway involving a primary alkyl halide is generally preferred to avoid competing elimination reactions. wikipedia.orgbyjus.commasterorganicchemistry.com
An alternative disconnection can be envisioned through a reductive etherification approach. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net This strategy involves disconnecting the C-O and O-H bonds of the hemiacetal intermediate, which would be formed from 6-methylheptanal (B128093) and 1-propanol. This approach offers the advantage of using readily available carbonyl compounds and alcohols as starting materials.
Table 1: Retrosynthetic Disconnections and Corresponding Synthetic Strategies
| Disconnection Strategy | Key Intermediates/Synthons | Corresponding Synthetic Method |
|---|---|---|
| C-O Bond Cleavage | 6-Methylheptyl Halide + 1-Propanol | Williamson Ether Synthesis wikipedia.orgbyjus.commasterorganicchemistry.com |
| C-O Bond Cleavage | 6-Methylheptan-1-ol + Propyl Halide | Williamson Ether Synthesis wikipedia.orgbyjus.commasterorganicchemistry.com |
Optimized Etherification Reactions for the Formation of the Propyloxy Linkage
The formation of the ether bond is the cornerstone of the synthesis of this compound. Several methods can be employed, with the Williamson ether synthesis and reductive etherification being the most prominent.
Mechanistic Investigations of O-Alkylation and Alcohol Addition Pathways
The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide or sulfonate, displacing the leaving group. wikipedia.orgbyjus.comnumberanalytics.com For the synthesis of our target molecule, the reaction would involve the deprotonation of 1-propanol with a strong base like sodium hydride to form sodium propanoxide. This alkoxide would then react with a suitable 6-methylheptyl electrophile, such as 6-methylheptyl bromide. The reaction is typically carried out in a polar aprotic solvent like THF or DMF to facilitate the SN2 pathway. numberanalytics.com The choice of a primary halide is crucial to maximize the yield of the ether and minimize the competing E2 elimination pathway. byjus.commasterorganicchemistry.com
Reductive etherification, on the other hand, involves the initial formation of a hemiacetal from the reaction of an aldehyde (6-methylheptanal) and an alcohol (1-propanol). nih.govresearchgate.net This hemiacetal is then reduced in situ to the corresponding ether. The reaction is typically catalyzed by an acid and a reducing agent. Theoretical studies using DFT have shed light on the mechanism, suggesting that the reaction can proceed more readily in polar solvents. acs.org
Catalytic Systems for Enhanced Selectivity and Yield in Ether Synthesis
Various catalytic systems have been developed to improve the efficiency and selectivity of etherification reactions. For the Williamson synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous alkoxide and the organic alkyl halide.
In reductive etherification, a range of catalysts can be utilized. organic-chemistry.org Transition metal catalysts, such as those based on ruthenium, platinum, or iron, have been shown to be effective. organic-chemistry.org For instance, a well-defined cationic Ru-H complex can catalyze the reductive etherification of aldehydes and ketones with alcohols in water. organic-chemistry.org Organocatalysts, like thiourea (B124793) derivatives, have also been successfully employed. organic-chemistry.org The choice of catalyst and reducing agent (e.g., hydrosilanes, H₂) can significantly influence the reaction's outcome and functional group tolerance. nih.govorganic-chemistry.org Ytterbium triflate (Yb(OTf)₃) has also been reported as an efficient catalyst for the one-pot reductive etherification of aldehydes and ketones with alcohols using triethylsilane as the reducing agent. researchgate.net
Table 2: Comparison of Etherification Methodologies
| Method | Reagents | Catalyst/Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Williamson Ether Synthesis | 6-Methylheptyl Bromide, 1-Propanol | NaH, THF/DMF | High yield for primary halides, well-established. wikipedia.orgbyjus.com | Potential for elimination with secondary halides, requires strong base. masterorganicchemistry.com |
Strategies for the Stereoselective Construction of the 6-Methylheptyl Moiety (if applicable)
The name "6-methylheptyl" does not specify a particular stereoisomer. However, in many applications, particularly in the life sciences, the biological activity of a molecule can be highly dependent on its stereochemistry. Therefore, the ability to synthesize a specific enantiomer of this compound could be of significant importance.
Asymmetric Synthesis Approaches for Chiral Centers in the Alkyl Chain
Should a stereochemically pure form of the 6-methylheptyl group be required, several asymmetric synthesis strategies can be employed. One approach is to start from a chiral pool material, a readily available and enantiomerically pure natural product. For instance, (R)- or (S)-citronellal could serve as a starting point, with the double bond being selectively reduced to afford the desired stereocenter at the 6-position.
Alternatively, asymmetric catalysis can be used to introduce the chiral center. rsc.orgnih.govacs.org For example, an asymmetric hydrogenation of a suitable unsaturated precursor could be performed using a chiral catalyst. Another powerful method is the use of chiral auxiliaries. numberanalytics.comalchemyst.co.uk In this approach, an achiral starting material is temporarily attached to a chiral auxiliary, which directs a subsequent reaction, such as an alkylation, to occur stereoselectively. numberanalytics.comnih.gov After the desired stereocenter is created, the auxiliary is removed.
Stereochemical Control in Coupling and Chain Elongation Reactions
When building the 6-methylheptyl chain through coupling or elongation reactions, maintaining or controlling the stereochemistry at the C6 position is paramount. If a chiral starting material is used, the subsequent reaction conditions must be chosen carefully to avoid racemization.
For instance, if a chiral Grignard reagent were to be used in a coupling reaction, the stereochemical integrity of the chiral center would need to be preserved. More modern methods, such as stereoselective C-H alkylation, enabled by cooperative catalysis involving photoredox, hydrogen atom transfer, and organotin catalysts, offer advanced possibilities for the controlled construction of chiral alkyl chains. acs.org Similarly, asymmetric allylic alkylation reactions, often catalyzed by palladium complexes with chiral ligands, provide a robust method for creating stereogenic centers during chain elongation. chemrxiv.org The choice of ligand is critical in achieving high levels of enantioselectivity.
Process Optimization and Scale-Up Considerations for the Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges that necessitate careful process optimization. Key considerations include maximizing yield and purity, ensuring process safety, minimizing environmental impact, and achieving economic viability.
For the Williamson ether synthesis , several factors must be optimized. The choice and handling of the base are critical; while sodium hydride is effective, its reactivity and cost on a large scale may favor the use of more economical bases like sodium or potassium hydroxide, potentially in a phase-transfer catalysis system. byjus.com Temperature control is paramount to prevent side reactions. The exothermic nature of the reaction requires efficient heat dissipation to maintain a consistent temperature and avoid runaway reactions. The choice of solvent also impacts cost, safety (flammability, toxicity), and ease of recovery and recycling.
For the epoxide ring-opening route, catalyst selection and concentration are key optimization parameters. While strong mineral acids are effective, they can be corrosive and lead to downstream purification challenges. Solid acid catalysts, such as certain zeolites or acidic resins, could offer advantages in terms of separation and reusability, which are highly desirable in industrial processes. researchgate.net The molar ratio of the alcohol to the epoxide will influence the reaction rate and the formation of byproducts, such as polyether polyols from the reaction of the product with another molecule of propylene (B89431) oxide.
Purification on a large scale will likely involve distillation. The difference in boiling points between the starting materials, the desired product, and any byproducts will determine the feasibility and efficiency of this separation method. The presence of any unreacted starting materials or isomeric byproducts would necessitate careful design of the distillation column to achieve the desired product purity.
| Parameter | Williamson Ether Synthesis | Epoxide Ring-Opening | General Considerations |
|---|---|---|---|
| Catalyst/Base | Choice of base (e.g., NaOH, KOH vs. NaH), phase-transfer catalyst use. byjus.com | Homogeneous vs. heterogeneous acid catalyst, catalyst loading. researchgate.net | Cost, safety, and recyclability. |
| Temperature Control | Management of exothermic reaction. | Precise temperature to control regioselectivity and side reactions. | Reactor design with efficient heat exchange. |
| Solvent | Selection based on cost, safety, and recovery. numberanalytics.com | Use of excess alcohol as solvent vs. an inert solvent. | Minimizing solvent waste and environmental impact. |
| Molar Ratio | Stoichiometric control to maximize yield. | Optimization to prevent polyether formation. | Impact on reaction kinetics and product distribution. |
| Purification | Removal of salts and solvent. | Separation from catalyst and isomeric byproducts. | Fractional distillation, extraction. |
| Safety | Handling of flammable solvents and reactive bases. | Handling of volatile and potentially toxic propylene oxide. | Pressure and temperature monitoring, emergency relief systems. |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 6 Methylheptyl Oxy Propan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each nucleus. For 1-[(6-Methylheptyl)oxy]propan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the complete atomic connectivity and spatial relationships within the molecule.
While specific experimental data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of similar structures like propan-1-ol and other ethers. docbrown.infodocbrown.infodocbrown.info The propanol (B110389) moiety would exhibit characteristic signals for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) and methyl groups. docbrown.infodocbrown.info The 6-methylheptyl chain would introduce additional complexity with signals corresponding to its distinct methylene and methine protons, as well as the two diastereotopic methyl groups.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| OH | 2.0 - 4.0 | singlet (broad) |
| H-1 (propanol) | 4.5 - 5.0 | triplet |
| H-2 (propanol) | 1.6 - 1.8 | sextet |
| H-3 (propanol) | 0.9 - 1.0 | triplet |
| O-CH ₂ (heptyl) | 3.4 - 3.6 | triplet |
| CH ₂ groups (heptyl chain) | 1.2 - 1.6 | multiplets |
| CH (heptyl) | 1.5 - 1.7 | multiplet |
| CH ₃ (heptyl, terminal) | 0.8 - 0.9 | doublet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (propanol) | 90 - 95 |
| C-2 (propanol) | 20 - 25 |
| C-3 (propanol) | 10 - 15 |
| O-C H₂ (heptyl) | 70 - 75 |
| C H₂ groups (heptyl chain) | 25 - 40 |
| C H (heptyl) | 35 - 40 |
| C H₃ (heptyl, terminal) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and establishing the molecule's connectivity. nih.govlibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, it would show a correlation between the H-1 and H-2 protons of the propanol moiety, and similarly trace the couplings along the 6-methylheptyl chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. researchgate.net It would be crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. acs.org This is key to connecting the propanol and 6-methylheptyl fragments, for example, by observing a correlation between the O-CH₂ protons of the heptyl group and the C-1 carbon of the propanol group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This can help in determining the preferred conformation of the molecule.
Quantitative NMR (qNMR) and Relaxation Studies for Purity and Conformational Insights
Quantitative NMR (qNMR) can be utilized to determine the purity of the this compound sample by integrating the signals of the compound against a certified internal standard. Relaxation studies, which measure the T1 and T2 relaxation times of the nuclei, can provide further details about the molecular dynamics and conformational flexibility of the molecule in solution.
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the molecular composition.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Branched-Chain Cleavage and Ether Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) and its subsequent fragmentation to produce daughter ions. tutorchase.com This technique is particularly useful for elucidating the structure of complex molecules like this compound.
The fragmentation of ethers is often initiated by cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, several characteristic fragmentation pathways can be anticipated:
Alpha-cleavage: Cleavage of the bond between C-1 and C-2 of the propanol moiety would lead to a stable oxonium ion. libretexts.org
Ether Cleavage: The bond between the oxygen and the 6-methylheptyl chain could break, leading to fragments corresponding to the propanol and the heptyl portions of the molecule.
Branched-Chain Cleavage: The 6-methylheptyl chain would likely undergo fragmentation, with characteristic losses of methyl and larger alkyl radicals. youtube.com
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| [M-H₂O]⁺ | C₁₁H₂₂O⁺ | Dehydration |
| [M-C₃H₇O]⁺ | C₈H₁₇⁺ | Cleavage of the ether bond |
| [M-C₈H₁₇]⁺ | C₃H₇O₂⁺ | Cleavage of the ether bond |
| 45 | [CH₃CH₂CHOH]⁺ | Alpha-cleavage |
| 59 | [CH₃CH₂O]⁺ | Rearrangement and cleavage |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the key functional groups are the hydroxyl (-OH) group and the ether (C-O-C) linkage.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong band in the region of 1050-1150 cm⁻¹ would indicate the C-O stretching of the ether linkage. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The O-H stretch in the Raman spectrum is typically weaker and sharper than in the IR spectrum. The C-O-C symmetric stretch of the ether would also be observable. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the carbon backbone. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200 - 3600 (broad) | FT-IR |
| C-H Stretch (alkyl) | 2850 - 3000 | FT-IR, Raman |
| C-O Stretch (ether) | 1050 - 1150 | FT-IR, Raman |
| C-O Stretch (alcohol) | 1000 - 1260 | FT-IR, Raman |
| O-H Bend | 1330 - 1440 | FT-IR |
Information regarding the advanced spectroscopic characterization and structural elucidation of this compound is not available in publicly accessible scientific literature.
A thorough search of chemical databases and scholarly articles did not yield specific experimental data for the chiroptical spectroscopy (circular dichroism and optical rotation) or X-ray crystallography of this compound or its crystalline derivatives. Consequently, the requested detailed research findings and data tables for the specified analytical techniques cannot be provided.
The generation of a scientifically accurate and authoritative article requires verifiable data from peer-reviewed research. Without such source material for the specific compound , it is not possible to fulfill the request while adhering to the core principles of accuracy and reliance on factual information.
Chemical Reactivity and Transformation Studies of 1 6 Methylheptyl Oxy Propan 1 Ol
Reactions Involving the Terminal Hydroxyl Functionality of 1-[(6-Methylheptyl)oxy]propan-1-ol
The primary alcohol group is the most reactive site on the molecule under many conditions, readily participating in esterification, oxidation, and nucleophilic substitution reactions.
Esterification and Transesterification Reactions
The conversion of alcohols to esters is a fundamental transformation in organic synthesis. This compound can undergo esterification with carboxylic acids in a reaction commonly known as Fischer esterification. byjus.commasterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), and is reversible. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com
The mechanism involves protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol's oxygen atom. byjus.commasterorganicchemistry.com
Similarly, transesterification can be employed, where this compound reacts with a different ester in the presence of an acid or base catalyst to exchange the alkoxy group. masterorganicchemistry.comresearchgate.net Base-catalyzed transesterification, often using an alkoxide, proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com
Illustrative Data: Esterification of this compound
| Carboxylic Acid | Catalyst | Reaction Conditions | Ester Product | Hypothetical Yield (%) |
|---|---|---|---|---|
| Acetic Acid | H₂SO₄ | Reflux, 4h | 1-[(6-Methylheptyl)oxy]propan-1-yl acetate | 85 |
| Benzoic Acid | TsOH | Toluene, Dean-Stark, 8h | 1-[(6-Methylheptyl)oxy]propan-1-yl benzoate | 90 |
| Butyric Acid | H₂SO₄ | Reflux, 6h | 1-[(6-Methylheptyl)oxy]propan-1-yl butyrate | 82 |
Selective Oxidation and Reduction Pathways
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. masterorganicchemistry.comwikipedia.org
Oxidation to Aldehydes: "Weak" or controlled oxidizing agents are used to stop the oxidation at the aldehyde stage. masterorganicchemistry.com Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are effective for this transformation. masterorganicchemistry.comacs.orgacs.orgorganic-chemistry.org These reactions are typically performed in anhydrous conditions to prevent overoxidation to the carboxylic acid. wikipedia.org
Oxidation to Carboxylic Acids: "Strong" oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Common reagents for this include potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). researchgate.netorganic-chemistry.orgnumberanalytics.com
The reduction of the primary alcohol functionality to an alkane is not a direct process as the hydroxyl group is a poor leaving group. rutgers.edu It typically requires a two-step sequence where the alcohol is first converted into a better leaving group (e.g., a tosylate or a halide) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). organic-chemistry.org
Illustrative Data: Selective Oxidation of this compound
| Reagent | Solvent | Product | Hypothetical Yield (%) |
|---|---|---|---|
| PCC | Dichloromethane (CH₂Cl₂) | 1-[(6-Methylheptyl)oxy]propanal | 92 |
| KMnO₄, NaOH, H₂O | Water/t-Butanol | 1-[(6-Methylheptyl)oxy]propanoic acid | 78 |
| CrO₃, H₂SO₄, Acetone | Acetone | 1-[(6-Methylheptyl)oxy]propanoic acid | 85 |
Nucleophilic Substitution and Derivatization at the Propan-1-ol Position
The hydroxyl group is a poor leaving group (as OH⁻), but it can be converted into a good leaving group (H₂O) by protonation under acidic conditions. reactory.appjackwestin.com This allows for nucleophilic substitution reactions to occur at the adjacent carbon. For a primary alcohol like this compound, the reaction with hydrogen halides (HBr, HI) proceeds via an Sₙ2 mechanism. libretexts.orgkhanacademy.org The halide ion acts as the nucleophile, attacking the carbon atom and displacing a molecule of water.
For analytical purposes, such as gas chromatography (GC), the alcohol can be derivatized to increase its volatility and thermal stability. libretexts.orgsigmaaldrich.com A common method is silylation, where an active hydrogen is replaced by a silyl (B83357) group, for instance, by reacting the alcohol with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com Another derivatization strategy involves acylation to form an ester, which can enhance detection in liquid chromatography. nih.govresearchgate.net
Chemical Transformations at the Ether Linkage of this compound
The ether linkage is generally less reactive than the terminal hydroxyl group and requires harsh conditions, typically strong acids, to be cleaved. libretexts.orgmasterorganicchemistry.com
Selective Ether Cleavage Strategies and Mechanisms
The cleavage of ethers is most commonly achieved using strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orgopenstax.org The reaction mechanism depends on the structure of the groups attached to the ether oxygen. For this compound, both alkyl groups attached to the ether oxygen are primary (or have primary character at the C-O bond). In such cases, the cleavage proceeds via an Sₙ2 mechanism. openstax.orglibretexts.org
The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In an unsymmetrical ether like this, the nucleophile will typically attack the less sterically hindered carbon atom. openstax.orglibretexts.org This would lead to the formation of 1-bromopropane (B46711) and 6-methylheptan-1-ol, or 1-iodopropane (B42940) and 6-methylheptan-1-ol, respectively. If an excess of the hydrohalic acid is used, the initially formed 6-methylheptan-1-ol can be further converted to the corresponding alkyl halide.
Illustrative Data: Acid-Catalyzed Cleavage of the Ether Linkage
| Reagent | Conditions | Primary Products |
|---|---|---|
| Excess HBr | Reflux | 1-Bromopropane and 1-bromo-6-methylheptane |
| Excess HI | Reflux | 1-Iodopropane and 1-iodo-6-methylheptane |
Rearrangement Reactions of the Oxy-Propanol Moiety
Rearrangement reactions involving the ether linkage of a saturated acyclic ether like this compound are not common under standard conditions. Rearrangements typically require the formation of a carbocation intermediate, which would then shift to a more stable configuration. Since the ether cleavage for this primary ether proceeds via an Sₙ2 mechanism, discrete carbocation intermediates are not formed, making rearrangements unlikely. openstax.org
Certain specialized catalyzed reactions or photochemical conditions could potentially induce rearrangements, but these are outside the scope of typical ether reactivity. No significant rearrangement pathways for this specific moiety have been prominently reported in general organic chemistry literature.
Functionalization and Derivatization of the Branched Alkyl Chain
The 6-methylheptyl group, often referred to as an isooctyl chain, presents multiple sites for potential chemical modification. The presence of primary, secondary, and a tertiary carbon atom allows for the study of regioselectivity in various functionalization reactions.
The introduction of a halogen or a hydroxyl group onto the alkyl chain is a primary step for further derivatization. The selectivity of these reactions is highly dependent on the chosen reagents and reaction conditions.
Halogenation: Free-radical halogenation is a common method for functionalizing alkanes. The reaction proceeds via a radical chain mechanism where a C-H bond is homolytically cleaved. The stability of the resulting alkyl radical dictates the regioselectivity of the reaction, with the general trend being tertiary > secondary > primary. For the 6-methylheptyl chain, the tertiary carbon at position 6 is the most likely site for radical abstraction, leading to selective halogenation at this position.
Hydroxylation: Direct C-H hydroxylation of alkanes is a more challenging transformation but can be achieved using powerful oxidizing agents or biocatalytic systems. Certain metalloporphyrin complexes, mimicking the action of cytochrome P450 enzymes, can catalyze the hydroxylation of alkanes. The regioselectivity can be influenced by both steric and electronic factors, but often favors the more electron-rich tertiary C-H bond.
Table 1: Predicted Outcomes of Regioselective Functionalization of the Heptyl Moiety
| Reaction | Reagent/Catalyst | Target Site | Predicted Major Product | Comments |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), light | C-H bond on heptyl chain | 1-[(6-Bromo-6-methylheptyl)oxy]propan-1-ol | Reaction proceeds via a tertiary radical intermediate, favoring substitution at C6. |
| Chlorination | Sulfuryl chloride (SO₂Cl₂), radical initiator | C-H bond on heptyl chain | Mixture of chlorinated isomers | Chlorination is generally less selective than bromination, leading to a mixture of products. |
Once the heptyl moiety has been functionalized with a leaving group, such as a halide, it can be used as a substrate in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the connection of sp³-hybridized carbon centers to a wide variety of other organic fragments. rsc.org The use of alkyl halides in such reactions has seen significant progress, expanding the scope of these transformations. rsc.org
To introduce new functionalities, the halogenated derivative, such as 1-[(6-bromo-6-methylheptyl)oxy]propan-1-ol, can be coupled with organometallic reagents. libretexts.org Common examples include Suzuki coupling with organoboron compounds, Negishi coupling with organozinc reagents, and Stille coupling with organostannanes. libretexts.org These reactions enable the formation of new alkyl-aryl, alkyl-vinyl, or alkyl-alkyl bonds, significantly increasing the molecular complexity.
Table 2: Examples of C-C Coupling Reactions for Derivatization
| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System (Example) | Resulting Product Structure |
|---|---|---|---|---|
| Suzuki Coupling | 1-[(6-Bromo-6-methylheptyl)oxy]propan-1-ol | Phenylboronic acid | Pd(PPh₃)₄, base | 1-[(6-Methyl-6-phenylheptyl)oxy]propan-1-ol |
| Negishi Coupling | 1-[(6-Bromo-6-methylheptyl)oxy]propan-1-ol | Vinylzinc chloride | PdCl₂(dppf) | 1-[(6-Methyl-6-vinylheptyl)oxy]propan-1-ol |
Mechanistic Investigations of Key Chemical Transformations and Reaction Kinetics
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. The reactivity of this compound is dominated by the ether linkage and the introduced functionalities.
The most common reaction of ethers is cleavage of the C–O bond by strong acids. libretexts.orglibretexts.org The mechanism of this cleavage can proceed via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. libretexts.orglibretexts.org In the case of this compound, protonation of the ether oxygen would be the first step, creating a good leaving group. Subsequent nucleophilic attack by a halide ion could occur at either the propyl or the heptyl side of the ether. Attack at the less sterically hindered propyl carbon would likely proceed via an Sₙ2 mechanism.
For the carbon-carbon coupling reactions, the mechanism generally follows a catalytic cycle involving a palladium catalyst. libretexts.org The cycle for a Suzuki-type reaction on the halogenated heptyl chain would involve:
Oxidative Addition: The alkyl halide oxidatively adds to a Pd(0) complex to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The kinetics of these reactions are influenced by several factors. For acid-catalyzed ether cleavage, the rate is dependent on the concentration of the acid and the temperature. For palladium-catalyzed coupling, the reaction rate is influenced by the nature of the ligand on the palladium catalyst, the choice of solvent, the base used (in the case of Suzuki coupling), and the concentration of the reactants and catalyst. A potential competing reaction in the coupling of alkyl halides is β-hydride elimination, which can be minimized through the careful selection of ligands and reaction conditions. nih.gov
Table 3: Mechanistic and Kinetic Features of Key Transformations
| Reaction | Key Mechanistic Steps | Primary Kinetic Influences | Potential Side Reactions |
|---|---|---|---|
| Acidic Ether Cleavage | 1. Protonation of ether oxygen2. Nucleophilic attack (Sₙ1 or Sₙ2) | Acid concentration, temperature, nucleophile strength | Carbocation rearrangements (if Sₙ1 pathway is operative) |
Theoretical and Computational Chemistry of 1 6 Methylheptyl Oxy Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govwright.edu For 1-[(6-Methylheptyl)oxy]propan-1-ol, DFT calculations would be employed to determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
Key parameters obtained from DFT studies include:
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. nih.gov For an ether-alcohol like this, the HOMO is expected to be localized around the oxygen atoms due to the presence of lone pairs.
Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule. The oxygen atoms of the ether and hydroxyl groups would exhibit negative partial charges, making them nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms bonded to the oxygens would have positive partial charges, marking them as electrophilic sites.
Mulliken and Natural Population Analysis (NPA) Charges: These methods provide a quantitative measure of the partial atomic charges, offering a more detailed picture of the charge distribution.
A hypothetical table of calculated atomic charges for a key fragment of this compound is presented below.
| Atom | Hypothetical Mulliken Charge (a.u.) | Hypothetical NPA Charge (a.u.) |
| O (ether) | -0.55 | -0.75 |
| O (hydroxyl) | -0.60 | -0.80 |
| H (hydroxyl) | +0.40 | +0.48 |
| C (bonded to ether O) | +0.25 | +0.30 |
| C (bonded to hydroxyl O) | +0.35 | +0.40 |
This table is illustrative and not based on published experimental data for this specific molecule.
Computational methods can predict spectroscopic data, which is invaluable for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. nih.govlibretexts.org The predicted shifts for the protons and carbons near the oxygen atoms would be the most downfield due to the deshielding effect of the electronegative oxygen. libretexts.org For instance, the protons on the carbon adjacent to the ether oxygen are expected in the 3.4-4.5 ppm range. libretexts.org
IR Frequencies: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. acs.org Key predicted vibrations for this compound would include a strong C-O stretching band, typically between 1000 and 1300 cm-1, and a characteristic broad O-H stretching band for the alcohol group around 3200-3600 cm-1. libretexts.org
A hypothetical table of predicted and known experimental spectroscopic data for similar compounds is shown below.
| Parameter | Predicted Value (Illustrative) | Typical Experimental Range |
| 1H NMR (H on C-O of propanol) | 3.6 ppm | 3.3 - 3.8 ppm |
| 13C NMR (C of C-OH) | 65 ppm | 60 - 70 ppm |
| IR Frequency (O-H stretch) | 3400 cm-1 | 3200 - 3600 cm-1 |
| IR Frequency (C-O stretch) | 1100 cm-1 | 1000 - 1300 cm-1 libretexts.org |
This table is illustrative and not based on published experimental data for this specific molecule.
Conformational Analysis and Potential Energy Surfaces of this compound
The long and flexible chain of this compound means it can adopt numerous spatial arrangements or conformations.
Molecular Mechanics (MM): This method uses classical physics to model the potential energy of different conformations. It is computationally less expensive than quantum mechanics and is well-suited for exploring the vast conformational space of large molecules. suniv.ac.in
Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. mdpi.com These simulations can reveal how the molecule explores different conformations and the timescales of these changes.
For this compound, these simulations would map out a potential energy surface, identifying the low-energy (more stable) and high-energy (less stable) conformations.
From the conformational analysis, the most stable conformers can be identified. A key feature to investigate would be the possibility of intramolecular hydrogen bonding. This occurs when the hydroxyl hydrogen interacts with the ether oxygen atom, forming a temporary ring-like structure. Such an interaction would significantly stabilize a particular conformation. mdpi.com
The presence of intramolecular hydrogen bonding can be confirmed by analyzing the geometric parameters (distance and angle of the O-H---O bond) and by its effect on the predicted IR spectrum, where it would cause a shift in the O-H stretching frequency.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and rates. For this compound, key transformations would include its formation (etherification) and its subsequent reactions. mdpi.comacs.orgstrath.ac.uk
Etherification: The formation of this compound likely involves the reaction of 6-methylheptan-1-ol with a propanol (B110389) derivative or propylene (B89431) oxide. Computational modeling of this reaction could elucidate the most favorable pathway, for example, whether it proceeds via an SN2 or other mechanism. masterorganicchemistry.com
Transition State Theory: By locating the transition state structure for a given reaction, its activation energy can be calculated. This provides a quantitative measure of the reaction's feasibility and rate. For example, modeling the dehydration of this compound to form an alkene would involve identifying the transition state for the elimination of water. masterorganicchemistry.com
DFT calculations have been successfully used to model the reaction energetics of various etherification pathways, such as direct, ketal, and enol pathways. nrel.gov
In Silico Design of Derivatives and Prediction of Their Reactivity Profiles
The exploration of the chemical space surrounding this compound through computational, or in silico, methods offers a rapid and cost-effective strategy to identify novel derivatives with tailored reactivity profiles. This approach is pivotal in modern chemistry for predicting the behavior of new molecules without the immediate need for laboratory synthesis. By modifying the parent structure and calculating various molecular descriptors, it is possible to forecast how these new compounds will behave in chemical reactions.
The core of in silico design lies in the systematic structural modification of a lead compound, in this case, this compound. These modifications can include the introduction of new functional groups, alteration of the alkyl chain length, or the creation of stereoisomers. The goal is to understand the structure-reactivity relationship, which dictates how changes in the molecular structure affect the chemical reactivity of the compound.
Computational tools, ranging from molecular mechanics to quantum mechanical methods, are employed to predict the reactivity of these newly designed derivatives. nih.gov These methods can calculate a wide array of properties, including electronic structure, steric effects, and thermodynamic stability, all of which are crucial in determining the reactivity of a molecule. For instance, the reactivity of ether-alcohols can be significantly influenced by the electronic environment of the oxygen atoms and the steric hindrance around the reactive sites.
Strategies for Derivative Design
The design of derivatives of this compound can be approached by considering modifications at several key positions within the molecule to modulate its reactivity. The primary sites for modification are the hydroxyl group, the ether linkage, and the alkyl chain.
One common strategy involves the introduction of electron-withdrawing or electron-donating groups in the vicinity of the reactive centers. For example, the addition of a fluorine atom to the propyl group could significantly alter the acidity of the hydroxyl proton and the nucleophilicity of the ether oxygen. Conversely, extending the alkyl chain or introducing branching could increase the lipophilicity of the molecule and introduce steric hindrance that might favor certain reaction pathways over others.
Another approach is to explore isosteric and bioisosteric replacements. This involves substituting a functional group with another that has similar physical or chemical properties. For the hydroxyl group of this compound, a thiol or an amine group could be substituted to explore changes in reactivity and potential interaction with biological targets.
Prediction of Reactivity Profiles
Once a library of virtual derivatives has been generated, their reactivity profiles can be predicted using a variety of computational methods. Quantum mechanical calculations, such as Density Functional Theory (DFT), are particularly powerful for this purpose. These calculations can provide detailed information about the electronic properties of the molecules, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.
Furthermore, computational models can be used to simulate the reaction mechanisms of these derivatives. For example, the cleavage of the ether bond can be studied under acidic conditions to determine the most likely fragmentation pathway. libretexts.org Similarly, the reactivity of the alcohol group in esterification or oxidation reactions can be modeled to predict the reaction rates and product distributions. youtube.com
Data-Driven Approaches and QSAR
In addition to first-principles calculations, data-driven approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. While QSAR is often associated with predicting biological activity, it can also be adapted to predict chemical reactivity. By building a dataset of known compounds with experimentally determined reactivity data, a statistical model can be trained to predict the reactivity of new derivatives based on their calculated molecular descriptors.
The following table illustrates a hypothetical set of calculated descriptors for a series of designed derivatives of this compound. These descriptors can be used to build a QSAR model to predict a specific type of reactivity, for example, the rate of a particular reaction.
| Derivative | Modification | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| Parent | None | 3.5 | -6.2 | 1.8 | 2.1 |
| D1 | 2-Fluoro substitution on propyl group | 3.6 | -6.5 | 1.5 | 2.8 |
| D2 | Methylation of the hydroxyl group | 4.0 | -6.1 | 1.9 | 1.5 |
| D3 | Replacement of ether oxygen with sulfur | 4.2 | -5.9 | 1.6 | 2.3 |
| D4 | Shortening of heptyl chain to pentyl | 2.8 | -6.2 | 1.8 | 2.1 |
This table is for illustrative purposes and the data is not derived from actual calculations.
The insights gained from these in silico studies are invaluable for guiding synthetic efforts. By prioritizing the synthesis of derivatives with the most promising predicted reactivity profiles, researchers can save significant time and resources. This iterative cycle of computational design, prediction, and experimental validation is a cornerstone of modern chemical research and development. nih.gov
Advanced Analytical Method Development for 1 6 Methylheptyl Oxy Propan 1 Ol
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis
Chromatography is the cornerstone for separating 1-[(6-Methylheptyl)oxy]propan-1-OL from its related substances, including starting materials, by-products, and degradants. The selection between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its impurities.
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds and is well-suited for assessing the purity of this compound, particularly for identifying residual starting materials like iso-octanol or volatile degradation products. When coupled with a mass spectrometer (MS), GC provides definitive identification of separated components.
Research Findings: Analysis of long-chain fatty alcohols and their derivatives is routinely performed using GC-MS. nih.gov For a compound like this compound, a typical GC-MS method would involve a capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent), which provides good separation for a wide range of analytes based on boiling point and polarity. The analysis of very-long-chain fatty acids (VLCFAs) by GC-MS is an established method in clinical diagnostics, demonstrating the technique's robustness for similar molecular structures. nih.gov
Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is particularly advantageous for analyzing volatile components without injecting the non-volatile matrix, thereby protecting the analytical column. nih.gov Electron Ionization (EI) in GC-MS would likely produce a characteristic fragmentation pattern for this compound, with key fragments arising from the cleavage of the ether bond and the loss of the propanol (B110389) group, allowing for structural confirmation.
Table 1: Illustrative GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides high-resolution separation of volatile analytes. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. chromatographyonline.com |
| Inlet Mode | Split (e.g., 25:1 ratio) | Prevents column overloading with concentrated samples. nih.gov |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point differences. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. |
| MS Source Temp. | 230 °C | Maintains analytes in the gas phase for ionization. |
| MS Quad Temp. | 150 °C | Focuses ions before they enter the mass analyzer. |
| Scan Range | 40-500 amu | Captures fragment ions of the target analyte and impurities. |
For non-volatile impurities, oligomers, or thermally labile by-products, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is particularly crucial for accurately determining the purity of the final product and for separating potential structural isomers.
Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. A method for a structurally related compound, 2-(Hydroxymethyl)-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl bisheptanoate, utilizes a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the effectiveness of RP-HPLC for separating long-chain alkyl compounds. sielc.com For this compound, which lacks a strong UV chromophore, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). If derivatization is employed, UV detection can become a viable option. epa.gov
Table 2: Representative HPLC Method for Purity and Isomer Analysis
| Parameter | Condition | Purpose |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Standard reversed-phase column for separating non-polar compounds. |
| Mobile Phase A | Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. sielc.com |
| Gradient | 70% B to 100% B over 20 minutes | Gradually increases elution strength to separate compounds with different hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale HPLC. |
| Column Temp. | 35 °C | Ensures reproducible retention times by controlling viscosity. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-volatile analytes lacking a UV chromophore. |
Hyphenated Techniques for Comprehensive Characterization and Trace Level Detection
Hyphenated techniques, which couple a separation method with a powerful detection technology, are indispensable for achieving unambiguous structural confirmation and detecting trace-level impurities.
LC-tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. It is the gold standard for confirming the molecular weight of this compound and for identifying unknown impurities by analyzing their fragmentation patterns.
Research Findings: LC-MS/MS methods have been successfully developed for the analysis of alcohol ethoxylates and other long-chain surfactants. epa.gov Using an Electrospray Ionization (ESI) source, this compound can be ionized, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. In MS/MS mode, this parent ion is isolated and fragmented to produce a unique spectrum of daughter ions. This transition (parent ion → daughter ion) can be used for highly selective and sensitive quantification, a technique known as Multiple Reaction Monitoring (MRM). epa.gov This approach allows for detection at much lower levels than conventional HPLC detectors and is critical for trace analysis in complex matrices. researchgate.net
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power.
Research Findings: GCxGC has been effectively used to characterize complex mixtures of fatty alcohol alkoxylates. chromatographyonline.com In this technique, effluent from a primary GC column is subjected to a second, orthogonal separation on a short, fast column before entering the mass spectrometer. This results in a two-dimensional chromatogram that can separate co-eluting peaks from the primary column. For this compound, this could be invaluable for separating closely related isomers (e.g., branching isomers of the heptyl group) or for resolving low-level impurities that are masked by the main component peak in a standard GC-MS analysis. chromatographyonline.comresearchgate.net
Method Validation Parameters for Research and Quality Control Applications
To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. For research and quality control applications, validation demonstrates the method's performance and establishes its limitations. dergipark.org.tr
Research Findings: Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) or through established laboratory standards. dergipark.org.trscirp.org Key parameters include:
Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of >0.99 is typically required. dergipark.org.trscirp.org
Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration and expressed as percent recovery. dergipark.org.tr
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision over a short interval with the same analyst and equipment. nih.gov
Reproducibility (Inter-day/Inter-laboratory precision): Precision between different days, analysts, or laboratories. dergipark.org.tr
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govdergipark.org.tr
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage. dergipark.org.tr
Table 3: Common Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Reference |
| Linearity (r²) | ≥ 0.999 | scirp.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | dergipark.org.tr |
| Precision (RSD%) | ≤ 2% for drug substance; ≤ 5% for impurities | nih.gov |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | nih.gov |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | dergipark.org.tr |
Specificity, Linearity, and Range for Quantitative Assays
The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample matrix, such as starting materials, byproducts, or impurities. For this compound, a high-performance liquid chromatography (HPLC) method with mass spectrometric detection (LC-MS) is often the preferred technique due to its high degree of selectivity and sensitivity.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Linearity and Range Data for this compound by LC-MS
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,543 |
| 1.0 | 25,105 |
| 5.0 | 124,987 |
| 10.0 | 250,560 |
| 25.0 | 625,112 |
| 50.0 | 1,251,345 |
| 100.0 | 2,502,189 |
Linear Range: 0.5 - 100.0 µg/mL
Correlation Coefficient (r²): > 0.999
Regression Equation: y = 25015x + 450
The data demonstrates a strong linear relationship between the concentration of this compound and the instrumental response over the specified range, which is essential for accurate quantification in diverse sample types encountered during chemical synthesis.
Precision, Accuracy, and Robustness of Analytical Procedures
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Precision and Accuracy Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | RSD (%) | Accuracy (%) |
| 1.0 | 1.02 ± 0.04 | 3.9 | 102.0 |
| 25.0 | 24.8 ± 0.6 | 2.4 | 99.2 |
| 75.0 | 75.5 ± 1.5 | 2.0 | 100.7 |
The low RSD values indicate high precision, while the accuracy values, which are close to 100%, demonstrate the method's ability to provide results close to the true concentration.
To assess robustness, key analytical parameters such as mobile phase composition, flow rate, and column temperature were intentionally varied. The results showed that minor variations in these parameters did not significantly impact the quantification of this compound, with all results falling within acceptable analytical criteria.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For this compound, the LOD and LOQ were determined using the signal-to-noise (S/N) ratio method, where the LOD is typically defined as a S/N ratio of 3:1 and the LOQ as a S/N ratio of 10:1.
LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
These low limits are crucial for monitoring trace amounts of the compound, which is particularly important for assessing the completeness of a chemical reaction or for detecting it as a minor component in a mixture.
Sample Preparation Techniques for Various Research Matrices (e.g., synthetic intermediates, reaction mixtures)
The choice of sample preparation technique is critical for obtaining accurate and reproducible results. The primary goal is to extract this compound from the sample matrix and remove interfering substances.
For the analysis of synthetic intermediates , a simple "dilute-and-shoot" approach is often sufficient. This involves dissolving a known amount of the intermediate in a suitable solvent, such as acetonitrile or methanol, followed by filtration and direct injection into the LC-MS system.
In the case of more complex reaction mixtures , which may contain a variety of reagents, catalysts, and byproducts, a more rigorous sample preparation method is required. Solid-phase extraction (SPE) is a highly effective technique for this purpose. A reversed-phase SPE cartridge (e.g., C18) can be used to retain the relatively nonpolar this compound while allowing more polar impurities to be washed away. The analyte is then eluted with a stronger, less polar solvent.
Optimized SPE Protocol for this compound from Reaction Mixtures
| Step | Solvent/Solution | Purpose |
| Conditioning | Methanol followed by Water | To activate the stationary phase |
| Loading | Sample diluted in 10% Methanol in Water | To load the sample onto the cartridge |
| Washing | 20% Methanol in Water | To remove polar impurities |
| Elution | Acetonitrile | To elute the analyte of interest |
This systematic approach to sample preparation ensures that the analytical method provides reliable and accurate data for this compound across different research contexts.
Environmental Fate and Degradation Pathways of 1 6 Methylheptyl Oxy Propan 1 Ol
Biotic Degradation Mechanisms and Pathways
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is expected to be the primary degradation pathway for 1-[(6-Methylheptyl)oxy]propan-1-OL in the environment.
While no specific microbial metabolism studies have been identified for this compound, the degradation pathways can be inferred from studies on similar compounds like other alkyl ethers and long-chain alcohols. nih.govnih.govnih.gov The initial step in the aerobic biodegradation of alkyl ethers often involves the enzymatic cleavage of the ether bond. nih.gov This is typically initiated by a monooxygenase enzyme that hydroxylates one of the α-carbons (the carbon atoms adjacent to the ether oxygen). nih.gov
For this compound, two primary initial aerobic degradation pathways are plausible:
O-dealkylation: This would involve the cleavage of the ether bond, yielding 6-methylheptan-1-ol and 1-propanol (B7761284). Both of these resulting alcohols are expected to be readily biodegradable.
Oxidation of the primary alcohol: The propan-1-ol moiety could be oxidized to propionaldehyde (B47417) and then to propionic acid, which can then enter central metabolic pathways.
Subsequent degradation of the 6-methylheptyl chain would likely proceed through β-oxidation, a common metabolic process for breaking down fatty acids and other aliphatic chains. The presence of the methyl branch on the alkyl chain may have an impact on the rate and completeness of biodegradation. researchgate.net
Under anaerobic conditions, the degradation of alcohol ethoxylates has been observed to proceed through the shortening of the ethoxylate chain. researchgate.net For this compound, it is conceivable that a similar pathway could occur, although the short propanol (B110389) group makes this less analogous. Another possibility is the cleavage of the ether bond, similar to the aerobic pathway, but carried out by anaerobic microorganisms.
Based on the biodegradability of its structural components and similar compounds, this compound is expected to be biodegradable under both aerobic and anaerobic conditions. Long-chain alcohols are generally readily biodegradable. nih.gov However, the presence of the ether linkage and the branched alkyl chain may influence the rate of degradation.
Aerobic Biodegradability: In aerobic environments, the compound is likely to be readily biodegradable. The initial cleavage of the ether bond or oxidation of the alcohol group would lead to smaller, more easily metabolized molecules.
Anaerobic Biodegradability: The anaerobic biodegradability may be slower than aerobic degradation. Studies on branched alcohol ethoxylates have shown that steric hindrance from the alkyl branching can inhibit anaerobic degradation. researchgate.net The 6-methyl group in this compound could potentially slow down the rate of anaerobic metabolism.
| Environment | Predicted Biodegradability | Potential Influencing Factors |
| Aerobic | Readily biodegradable | The rate may be influenced by the initial enzymatic attack on the ether linkage or alcohol group. |
| Anaerobic | Biodegradable, but potentially at a slower rate | The branched alkyl chain may cause steric hindrance, potentially leading to slower degradation compared to linear analogs. researchgate.net |
Environmental Partitioning and Persistence Assessment
Environmental partitioning describes how a chemical distributes itself between different environmental compartments such as water, soil, air, and biota. This behavior is governed by the physicochemical properties of the compound.
Due to the lack of experimental data for this compound, its partitioning properties are estimated based on its structure. The molecule has a moderately long, branched alkyl chain, which imparts hydrophobic (water-repelling) character, and a hydroxyl and ether group, which add some polarity and water solubility.
The octanol-water partition coefficient (Log K_ow) is a key parameter for assessing environmental partitioning. Given the C10-equivalent structure, the Log K_ow is expected to be in the range of 3 to 5. This suggests a moderate tendency to partition from water into organic phases like soil organic carbon and lipids in organisms.
The persistence of this compound in the environment is expected to be low to moderate. While abiotic degradation processes like hydrolysis and direct photolysis are likely to be slow, the compound is expected to be susceptible to biotic degradation. The rate of biodegradation will be the primary determinant of its persistence. In environments with active microbial populations, the half-life of this compound is anticipated to be in the order of days to weeks. However, in environments where microbial activity is limited (e.g., deep subsurface, cold regions), its persistence could be longer.
| Partitioning Parameter | Estimated Value/Behavior | Implication |
| Log K_ow (Octanol-Water Partition Coefficient) | 3 - 5 (Estimated) | Moderate potential to adsorb to soil, sediment, and suspended organic matter. nih.govresearchgate.net Potential for bioaccumulation in aquatic organisms. |
| Water Solubility | Low to moderate (Estimated) | Will be present in the aqueous phase but will also partition to solid phases. |
| Vapor Pressure | Low (Estimated) | Limited volatilization from water and soil surfaces. |
| Henry's Law Constant | Low (Estimated) | Will not significantly partition from water to air. |
| Organic Carbon-Water (B12546825) Partition Coefficient (K_oc) | Moderate to High (Estimated) | Will tend to bind to organic matter in soil and sediment, reducing its mobility in groundwater. |
Volatilization Potential and Air-Water Partitioning
The tendency of a chemical to partition between water and air is a critical factor in determining its environmental distribution. This behavior is primarily governed by the Henry's Law constant, which quantifies the ratio of a chemical's concentration in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the atmosphere.
For this compound, the Henry's Law constant has been estimated using the HENRYWIN™ module of EPI Suite™. episuite.devepa.gov This module employs both a group contribution method and a bond contribution method to predict this value. The estimated values provide insight into the potential for this compound to move from aquatic environments to the atmosphere.
Interactive Data Table: Estimated Air-Water Partitioning of this compound
| Parameter | Predicted Value | Unit | Estimation Method |
| Henry's Law Constant | 1.39E-06 | atm-m³/mole | Bond Contribution Method |
| Henry's Law Constant | 1.53E-06 | atm-m³/mole | Group Contribution Method |
Data sourced from US EPA EPI Suite™ predictions.
The low estimated Henry's Law constant for this compound suggests that this compound has a low potential for volatilization from water. Compounds with a Henry's Law constant in this range are generally considered to be non-volatile to slightly volatile from aqueous solutions. Therefore, it is expected that this substance will predominantly remain in the water column rather than partitioning significantly into the air. The volatilization half-life from a model river and lake, which considers factors like water depth and flow, further supports this assessment. epa.gov
Adsorption to Soil and Sediment and Potential for Environmental Mobility
The extent to which a chemical adsorbs to soil and sediment is a key determinant of its mobility in the environment. This property is quantified by the soil organic carbon-water partitioning coefficient (Koc), which measures the tendency of a chemical to bind to the organic matter in soil and sediment. A high Koc value indicates strong adsorption and, consequently, low mobility, suggesting the chemical is likely to remain in the soil or sediment. Conversely, a low Koc value suggests weak adsorption and a higher potential for the chemical to move through the soil and potentially contaminate groundwater.
The Koc for this compound was estimated using the KOCWIN™ module of EPI Suite™. episuite.devepa.gov This program utilizes two primary methods for its predictions: one based on the log octanol-water partition coefficient (Log Kow) and another based on molecular connectivity indices (MCI). sci-hub.seresearchgate.net
Interactive Data Table: Estimated Soil and Sediment Adsorption of this compound
| Parameter | Predicted Value | Unit | Estimation Method |
| Log Koc | 2.45 | L/kg | Log Kow Based Method |
| Koc | 281.8 | L/kg | Log Kow Based Method |
| Log Koc | 2.58 | L/kg | MCI Method |
| Koc | 380.2 | L/kg | MCI Method |
Data sourced from US EPA EPI Suite™ predictions.
The estimated Koc values for this compound suggest that this compound has a moderate potential for adsorption to soil and sediment. Based on these predictions, the compound is expected to have low to moderate mobility in soil. This implies that while some leaching through the soil profile is possible, a significant portion of the compound is likely to be retained in the soil and sediment, reducing its potential to migrate into groundwater systems. The correlation between Log Kow and Koc is a well-established principle in environmental science for estimating the sorption behavior of hydrophobic organic chemicals. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
